![molecular formula C12H12FNO2 B6597217 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid CAS No. 2093393-11-2](/img/structure/B6597217.png)
3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid
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Overview
Description
3-Fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid (FIPICA) is an organic compound used as a pharmaceutical intermediate, mainly for the synthesis of indole-based drugs. FIPICA is an important intermediate in the synthesis of indole-based drugs, and is used in the production of a wide range of pharmaceuticals, including anti-cancer and anti-inflammatory agents. FIPICA has also been used in the synthesis of various other drugs, such as anti-diabetic, anti-hypertensive, and anti-depressant drugs.
Mechanism of Action
3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is an intermediate in the synthesis of indole-based drugs. It acts as a starting material for the synthesis of various indole-based drugs, and its mechanism of action is dependent on the drug being synthesized. Generally, indole-based drugs interact with various cellular components in order to produce the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid depend on the drug being synthesized. Generally, indole-based drugs interact with various cellular components, such as enzymes, receptors, and transporters, in order to produce the desired therapeutic effect. For example, some indole-based drugs, such as anti-cancer drugs, may interact with cellular proteins in order to induce apoptosis or inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is an important intermediate in the synthesis of indole-based drugs, and has been widely used in scientific research. The main advantage of using 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is that it is relatively easy to synthesize, and the yield of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is usually in the range of 90-95%. However, the use of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid in laboratory experiments is limited by its potential toxicity and the potential for side effects.
Future Directions
3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been extensively used in scientific research, particularly in the field of drug discovery. In the future, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid could be used in the synthesis of more indole-based drugs, such as anti-viral and anti-fungal drugs. In addition, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid could be used in the synthesis of various other compounds, such as peptides and nucleotides, which could be used in the development of new therapeutic agents. Finally, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid could be used in the synthesis of various other compounds, such as organic dyes and pigments, which could be used in the development of new materials.
Synthesis Methods
3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid can be synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-3-chloropropionic acid with anhydrous sodium hydroxide to form 2-fluoro-3-chloropropionic acid sodium salt. This salt is then reacted with indole-2-carboxylic acid in the presence of a base catalyst to form 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid. This reaction is carried out at a temperature of 110°C, and the yield of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is usually in the range of 90-95%.
Scientific Research Applications
3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been extensively used in scientific research, particularly in the field of drug discovery. 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been used as a starting material in the synthesis of various indole-based drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-diabetic drugs. 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has also been used in the synthesis of various other drugs, such as anti-hypertensive and anti-depressant drugs. In addition, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been used in the synthesis of various other compounds, such as peptides, nucleosides, and nucleotides.
properties
IUPAC Name |
3-fluoro-6-propan-2-yl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-6(2)7-3-4-8-9(5-7)14-11(10(8)13)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMUBIYPWRYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid | |
CAS RN |
2093393-11-2 |
Source
|
Record name | 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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